L-TYROSINE (RING-D4) L-TYROSINE (RING-D4)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3684920
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 185.21

L-TYROSINE (RING-D4)

CAS No.:

Cat. No.: VC3684920

Molecular Formula:

Molecular Weight: 185.21

Purity: 98%

* For research use only. Not for human or veterinary use.

L-TYROSINE (RING-D4) -

Specification

Molecular Weight 185.21

Introduction

Chemical Identity and Structure

L-TYROSINE (RING-D4), also known as L-4-hydroxyphenyl-2,3,5,6-d4-alanine or L-tyrosine-(phenyl-d4), is a modified amino acid where the four hydrogen atoms on the benzene ring positions 2, 3, 5, and 6 have been replaced with deuterium atoms. This isotopic substitution creates a stable labeled compound that retains the chemical and biological properties of natural L-tyrosine while providing distinct analytical advantages .

Basic Chemical Properties

L-TYROSINE (RING-D4) has distinct chemical properties that make it valuable for research applications. The table below summarizes these key properties:

PropertySpecification
AppearanceWhite powder/White to pale beige solid
Molecular weight185.21
CAS number62595-14-6
Molecular formulaC₉H₇D₄NO₃
SolubilityWater, aqueous acid (slightly), aqueous base (slightly)
Melting point>300°C (decomposition)
Optical activity[α]₂₅/D -12°, c = 1 in 1 M HCl
Quality controlNMR ¹H and HPLC-MS (95+ %, D: 98+ %)

The compound's structural integrity and deuterium incorporation are typically verified using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography-mass spectrometry (HPLC-MS), ensuring high purity and deuterium content exceeding 98% .

Structural Characteristics

L-TYROSINE (RING-D4) maintains the fundamental structure of L-tyrosine, including the carboxylic acid group, amino group, and hydroxyl-substituted phenyl ring. The key structural difference is the presence of four deuterium atoms replacing hydrogen atoms on the phenyl ring at positions 2, 3, 5, and 6. This isotopic substitution creates a mass difference that can be detected through various analytical techniques without altering the compound's chemical behavior or biological function .

The deuterium-hydrogen substitution provides a distinct mass signature that allows researchers to track the compound through metabolic processes, making it particularly valuable in metabolic pathway studies, pharmacokinetic research, and biochemical investigations .

Synthesis and Production

The production of L-TYROSINE (RING-D4) involves specialized synthetic approaches to incorporate deuterium atoms specifically into the phenyl ring structure of L-tyrosine. While the search results don't provide exhaustive details on the exact synthesis pathways used commercially, several common approaches exist for producing deuterated amino acids.

Biological Properties and Functions

L-TYROSINE (RING-D4) retains the biological properties of non-deuterated L-tyrosine while offering enhanced stability and analytical traceability. Understanding its biological functions provides context for its research applications.

Biochemical Role as an Amino Acid

Like natural L-tyrosine, the deuterated variant is a conditionally essential amino acid that plays crucial roles in protein synthesis. L-tyrosine is one of the 22 proteinogenic amino acids used by cells to synthesize proteins. Its inclusion in proteins contributes to their structural and functional properties .

The deuterated form maintains these biological functions while providing the advantage of being distinguishable from endogenous tyrosine in analytical procedures. This property is particularly valuable in protein turnover studies and investigations of protein synthesis rates .

Metabolic Pathways

L-tyrosine serves as a precursor for several important biomolecules in the body, including neurotransmitters and hormones. The metabolic pathways remain intact for L-TYROSINE (RING-D4), making it valuable for metabolic studies. Key metabolic derivatives include:

  • L-DOPA (L-3,4-dihydroxyphenylalanine): An intermediate in catecholamine synthesis and a treatment for Parkinson's disease

  • Dopamine: A neurotransmitter involved in reward, motivation, and motor control

  • Norepinephrine: A neurotransmitter and hormone involved in attention and stress responses

  • Epinephrine (adrenaline): A hormone and neurotransmitter involved in fight-or-flight responses

The deuterium labeling allows researchers to track these conversions through complex biological systems with high precision, providing insights into neurotransmitter synthesis rates, turnover, and regulation .

Research Applications

L-TYROSINE (RING-D4) has become an invaluable tool in various research fields due to its unique properties as a stable isotope-labeled compound.

Metabolic and Pharmacokinetic Studies

One of the primary applications of L-TYROSINE (RING-D4) is in metabolic research. The deuterium labeling allows researchers to track the amino acid through metabolic pathways with high precision. This capability is particularly valuable for:

  • Measuring protein synthesis rates in different tissues

  • Determining amino acid turnover in various physiological states

  • Investigating the kinetics of neurotransmitter synthesis

  • Studying the metabolic fate of tyrosine in different disease states

The deuterium labeling provides a non-radioactive, stable isotope tag that can be followed through complex biological systems using mass spectrometry and other analytical techniques .

Neuroscience and Neurochemical Research

Given L-tyrosine's role as a precursor for catecholamine neurotransmitters, L-TYROSINE (RING-D4) has significant applications in neuroscience research:

  • Investigation of dopamine synthesis rates in models of Parkinson's disease

  • Studies of neurotransmitter dynamics in depression and anxiety

  • Research on catecholamine metabolism in various neurological conditions

  • Exploration of tyrosine's role in cognitive performance under stress

The deuterated compound allows researchers to distinguish between endogenous and exogenous sources of neurotransmitters, providing clearer insights into neurochemical processes .

Analytical and Method Development Applications

L-TYROSINE (RING-D4) also serves important functions in analytical chemistry:

  • Internal standard for quantitative analysis of tyrosine in biological samples

  • Reference compound for developing new analytical methods

  • Calibration standard for mass spectrometry applications

  • Tool for validation of metabolomic analytical platforms

The consistent mass shift provided by deuteration makes it ideal for these applications, improving analytical precision and reliability .

Comparison with Related Compounds

Understanding how L-TYROSINE (RING-D4) relates to other tyrosine variants and amino acids provides important context for its applications.

Comparison with Other Tyrosine Variants

The table below compares L-TYROSINE (RING-D4) with related tyrosine variants:

CompoundMolecular FormulaMolecular WeightKey Distinguishing Features
L-TyrosineC₉H₁₁NO₃181.19Standard amino acid involved in protein synthesis
L-Tyrosine (Ring-D4)C₉H₇D₄NO₃185.21Deuterated form with four D atoms on the phenyl ring
L-DOPAC₉H₁₁NO₄197.19Additional hydroxyl group; precursor to dopamine; used in Parkinson's disease treatment
3-Fluoro-L-tyrosineC₉H₁₀FNO₃199.18Fluorinated variant used in biochemical research
3-Methoxy-L-tyrosineC₁₀H₁₃NO₄211.22Methoxylated variant; pharmaceutical intermediate

Each variant has specific applications based on its structural modifications, with L-TYROSINE (RING-D4) being particularly valuable for its deuterium labeling without alterations to its biological function .

Advantages Over Other Isotopically Labeled Compounds

L-TYROSINE (RING-D4) offers several advantages compared to other isotopically labeled compounds:

  • Stability: Deuterium bonds are more stable than tritium, eliminating radiation safety concerns associated with radioactive isotopes

  • Mass distinction: The four deuterium atoms provide a clear +4 mass shift that is easily detected by mass spectrometry

  • Biological equivalence: Maintains virtually identical chemical and biological behavior to natural L-tyrosine

  • Specific labeling: The ring-specific deuteration pattern allows for tracking specific metabolic processes involving the aromatic ring

These properties make L-TYROSINE (RING-D4) preferable for many research applications compared to other labeled variants.

SupplierCatalog NumberQuantityPrice (as of 2025)Lead Time
Lumiprobe4312-5mg5.0 mg$497 days

Pricing reflects the specialized synthesis processes required for deuterium incorporation and quality control measures to ensure isotopic purity .

Research Value Considerations

Despite its relatively high cost compared to non-deuterated L-tyrosine, L-TYROSINE (RING-D4) offers significant research value:

  • Enhanced analytical sensitivity and specificity in metabolic studies

  • Improved quantification accuracy when used as an internal standard

  • Unique capabilities for tracking tyrosine metabolism

  • Non-radioactive alternative to previously used radioactive tracers

These benefits often justify the additional cost for specialized research applications requiring precise metabolic tracking or analytical standards .

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